molecular formula C23H21ClN2O4 B4133943 2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide

Cat. No.: B4133943
M. Wt: 424.9 g/mol
InChI Key: ZEDKNEZVAMPCQK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-nitrophenol with an appropriate acylating agent to form the phenoxyacetamide derivative. This is followed by a series of substitution reactions to introduce the dimethylphenyl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-15-8-9-16(2)19(12-15)23(17-6-4-3-5-7-17)25-22(27)14-30-21-11-10-18(24)13-20(21)26(28)29/h3-13,23H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDKNEZVAMPCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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